molecular formula C9H18ClNO2 B13895558 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

Cat. No.: B13895558
M. Wt: 207.70 g/mol
InChI Key: NSLVRTBVBVJKPC-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[45]decan-3-ylmethanol;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the spirocyclic structure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride involves its interaction with specific molecular targets. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride can be compared with other spirocyclic compounds such as:

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(12-7-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H

InChI Key

NSLVRTBVBVJKPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)CO.Cl

Origin of Product

United States

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